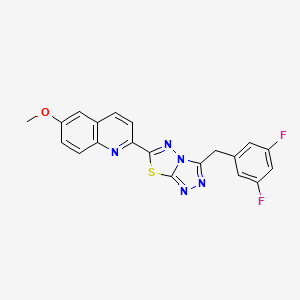
C20H13F2N5OS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C20H13F2N5OS is a complex organic molecule that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes fluorine, nitrogen, sulfur, and oxygen atoms, making it a versatile candidate for numerous applications in chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C20H13F2N5OS typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Core Structure: The initial step often involves the construction of the core aromatic structure through a series of condensation reactions.
Introduction of Functional Groups:
Final Assembly: The final step usually involves the coupling of intermediate compounds under controlled conditions to form the target molecule.
Industrial Production Methods
Industrial production of This compound may involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Continuous Flow Synthesis: Employing continuous flow reactors to streamline the production process, enhancing efficiency and yield.
化学反応の分析
Types of Reactions
C20H13F2N5OS: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the structure.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
科学的研究の応用
C20H13F2N5OS: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its pharmacological properties, including potential anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.
作用機序
The mechanism by which C20H13F2N5OS exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act on cellular receptors, altering signal transduction pathways.
DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cellular function.
類似化合物との比較
C20H13F2N5OS: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures may include those with variations in the functional groups or the core aromatic structure.
Uniqueness: The presence of both fluorine and sulfur atoms in may confer unique chemical and biological properties, such as increased stability or specific binding affinities.
特性
分子式 |
C20H13F2N5OS |
|---|---|
分子量 |
409.4 g/mol |
IUPAC名 |
3-[(3,5-difluorophenyl)methyl]-6-(6-methoxyquinolin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H13F2N5OS/c1-28-15-3-5-16-12(9-15)2-4-17(23-16)19-26-27-18(24-25-20(27)29-19)8-11-6-13(21)10-14(22)7-11/h2-7,9-10H,8H2,1H3 |
InChIキー |
ICAXERBMUSUSBE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C3=NN4C(=NN=C4S3)CC5=CC(=CC(=C5)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



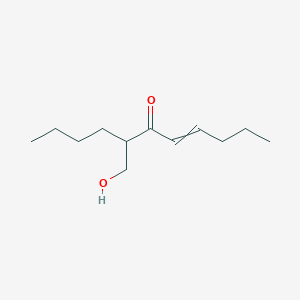
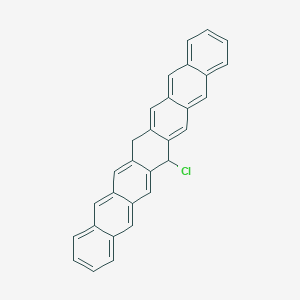
![4'-Heptyl-3-methyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12625638.png)
![2-[(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12625646.png)
![N'-[3-hydroxy-4-oxo-2-(6-oxo-1H-pyridin-3-yl)chromen-6-yl]ethanimidamide](/img/structure/B12625652.png)
![2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B12625660.png)
![D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine](/img/structure/B12625664.png)
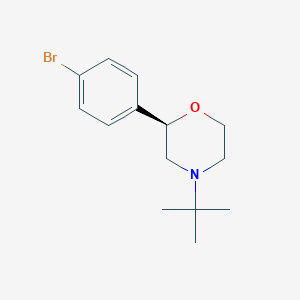
![(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-chlorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12625680.png)
![2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-2-methylpropan-1-ol](/img/structure/B12625698.png)
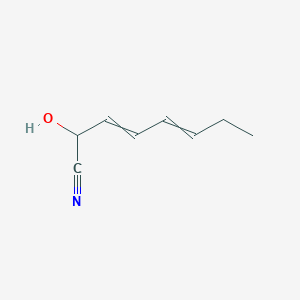
![[(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane](/img/structure/B12625702.png)
![4-[6-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12625703.png)
